molecular formula C16H20BNO4 B1393480 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate CAS No. 1150271-42-3

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate

Cat. No. B1393480
CAS RN: 1150271-42-3
M. Wt: 301.1 g/mol
InChI Key: SWWZSTDSJSHFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a carboxylate group, which is a common functional group in organic chemistry, and a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylate and boronic ester groups. The carboxylate could act as a nucleophile in reactions, while the boronic ester could be involved in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the functional groups it contains. For example, the presence of the carboxylate group might make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Crystal Structure

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds have been synthesized and characterized, confirming structures via spectroscopy and X-ray diffraction. DFT calculations matched these structures, indicating their consistency with crystallographic data (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

  • The molecular electrostatic potential and frontier molecular orbitals of these compounds have been explored using DFT, revealing certain physicochemical properties (Huang et al., 2021).

Vibrational Properties and Spectroscopic Data

  • Compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile have been synthesized, with structures confirmed by X-ray diffraction and DFT calculations. Vibrational properties and spectroscopic data, including UV-Visible and NMR, were analyzed (Wu et al., 2021).

Fluorescent Probes

  • Novel near-infrared fluorescent probes containing indole and carbazole borate esters were synthesized, highlighting the potential of these compounds in fluorescence applications (You-min, 2014).

Borylation Techniques

  • Research on Pd-catalyzed borylation of arylbromides to create (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes showcases the advancements in synthesis methods and the potential for varied applications (Takagi & Yamakawa, 2013).

Water-Soluble Polymers

  • The synthesis of water-soluble carboxylated polyfluorenes using intermediates like 2,7-[bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-bis(3-(tert-butyl propanoate))]fluorene was studied, indicating applications in material science and biochemistry (Zhang et al., 2008).

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it shows unique reactivity in chemical reactions, it could be studied for use in synthetic chemistry .

properties

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-10-7-6-8-11(13(10)18-12)14(19)20-5/h6-9,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWZSTDSJSHFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674806
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150271-42-3
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.